molecular formula C26H20ClN5O2 B459496 benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate CAS No. 303953-48-2

benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B459496
CAS No.: 303953-48-2
M. Wt: 469.9g/mol
InChI Key: BEWCCWZEYXUTHC-JTHBVZDNSA-N
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Description

Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as methylene chloride and catalysts like sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methylene chloride, ethanol), acids (e.g., acetic acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .

Properties

CAS No.

303953-48-2

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9g/mol

IUPAC Name

benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C26H20ClN5O2/c27-22-9-5-4-8-19(22)23-21-13-32(25(33)34-14-17-6-2-1-3-7-17)11-10-18(21)20(12-28)24(31)26(23,15-29)16-30/h1-10,21,23H,11,13-14,31H2/t21-,23+/m0/s1

InChI Key

BEWCCWZEYXUTHC-JTHBVZDNSA-N

SMILES

C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl

Isomeric SMILES

C1C=C2[C@H](CN1C(=O)OCC3=CC=CC=C3)[C@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl

Canonical SMILES

C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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